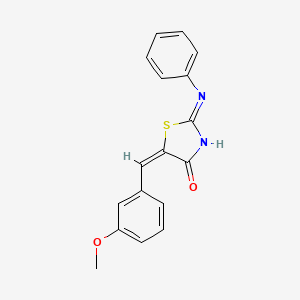

![molecular formula C22H26N2O2S B11682170 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドは、シアノ基、テトラヒドロシクロヘプタ[b]チオフェン環、ベンズアミド部分を有するユニークな構造を持つ複雑な有機化合物です。

製法

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドの合成には、複数の工程が必要です。合成経路は通常、テトラヒドロシクロヘプタ[b]チオフェン環の調製から始まり、続いてシアノ基が導入されます。ベンズアミド部分は、求核置換反応や縮合反応を含む一連の反応によって結合されます。工業生産方法では、これらの工程を最適化して収率と純度を高めることがあり、しばしば触媒や制御された反応条件を用いて一貫性と効率性を確保します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-4-(3-METHYLBUTOXY)BENZAMIDE typically involves multi-step organic reactions. The process begins with the formation of the cyclohepta[b]thiophene ring, followed by the introduction of the cyano group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

化学反応の分析

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いて酸化することができ、酸化誘導体の生成につながります。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、化合物の還元形態をもたらします。

置換: 求核置換反応は、特にシアノ基やベンズアミド部分で起こることがあり、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用います。

縮合: この化合物は、アルデヒドやケトンとの縮合反応に参加することができ、様々な縮合生成物を形成します。

科学研究の応用

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドは、いくつかの科学研究に応用されています。

化学: より複雑な分子の合成におけるビルディングブロックとして、および様々な有機反応における試薬として使用されます。

生物学: この化合物は、抗菌性や抗癌性を含む潜在的な生物活性について研究されています。

医学: 治療薬としての可能性、特にそのユニークな構造が特定の利点をもたらす可能性のある疾患の治療における可能性を探求する研究が進められています。

工業: 新素材の開発や、医薬品や農薬の製造における中間体として使用されています。

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, the compound can serve as a probe to study the interactions of cyano and benzamide groups with biological macromolecules.

Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

作用機序

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドの作用機序は、特定の分子標的との相互作用に関与しています。シアノ基とベンズアミド部分は、化合物が酵素や受容体に結合してその活性を調節することを可能にする重要な官能基です。テトラヒドロシクロヘプタ[b]チオフェン環は構造的安定性を提供し、化合物の全体的なコンフォメーションに影響を与え、その結合親和性と特異性に影響を与えます。

類似化合物との比較

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドは、次のような類似化合物と比較することができます。

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-2-(ジメチルアミノ)アセトアミド: この化合物は、同様のコア構造を持つが、ベンズアミド部分に結合した置換基が異なります。

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-2-ピリジン-2-イルスルファニルアセトアミド: この化合物は、ピリジン環を含んでおり、異なる化学的および生物学的特性を与える可能性があります。

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チエン-2-イル)オクタナミド: この化合物は、オクタナミド基を持っており、その溶解性と反応性に影響を与えます。

N-(3-シアノ-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-4-(3-メチルブトキシ)ベンズアミドのユニークさは、その官能基と環構造の特定の組み合わせにあり、これはその独特の化学的および生物学的特性に貢献しています。

特性

分子式 |

C22H26N2O2S |

|---|---|

分子量 |

382.5 g/mol |

IUPAC名 |

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide |

InChI |

InChI=1S/C22H26N2O2S/c1-15(2)12-13-26-17-10-8-16(9-11-17)21(25)24-22-19(14-23)18-6-4-3-5-7-20(18)27-22/h8-11,15H,3-7,12-13H2,1-2H3,(H,24,25) |

InChIキー |

IEXCFFRNTHAZNE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

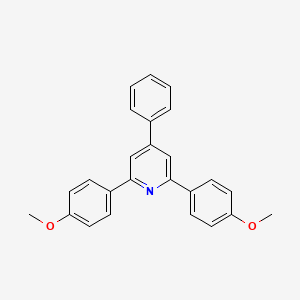

![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)

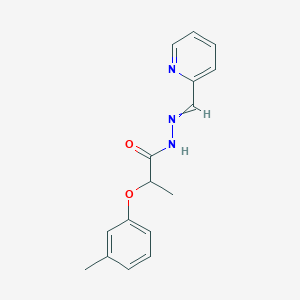

![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)

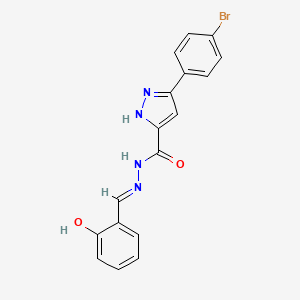

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)

![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)

![5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)

![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B11682172.png)

![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)